![molecular formula C10H7ClFN3O2 B6344422 1-[(3-Chloro-2-fluorophenyl)methyl]-4-nitro-1H-pyrazole CAS No. 1240579-31-0](/img/structure/B6344422.png)
1-[(3-Chloro-2-fluorophenyl)methyl]-4-nitro-1H-pyrazole
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Overview
Description
1-[(3-Chloro-2-fluorophenyl)methyl]-4-nitro-1H-pyrazole is a synthetic organic compound that belongs to the class of pyrazoles This compound is characterized by the presence of a chloro and fluoro substituent on the phenyl ring, a nitro group on the pyrazole ring, and a methyl bridge connecting the phenyl and pyrazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3-Chloro-2-fluorophenyl)methyl]-4-nitro-1H-pyrazole typically involves the following steps:
Starting Materials: The synthesis begins with 3-chloro-2-fluorobenzyl chloride and 4-nitropyrazole.
Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Procedure: The 3-chloro-2-fluorobenzyl chloride is reacted with 4-nitropyrazole under the specified conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, and may include additional steps such as purification by recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[(3-Chloro-2-fluorophenyl)methyl]-4-nitro-1H-pyrazole can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro substituent on the phenyl ring can be replaced by other nucleophiles.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: The methyl bridge can be oxidized to a carboxyl group under strong oxidative conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) in methanol.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Major Products
Nucleophilic Substitution: Substituted derivatives with different functional groups.
Reduction: 1-[(3-Chloro-2-fluorophenyl)methyl]-4-amino-1H-pyrazole.
Oxidation: 1-[(3-Chloro-2-fluorophenyl)carboxyl]-4-nitro-1H-pyrazole.
Scientific Research Applications
Medicinal Chemistry
Antitumor Activity
Recent studies have indicated that pyrazole derivatives exhibit significant antitumor properties. Research has shown that 1-[(3-Chloro-2-fluorophenyl)methyl]-4-nitro-1H-pyrazole can inhibit the growth of specific cancer cell lines. For instance, in vitro studies demonstrated its effectiveness against breast cancer cells, suggesting potential as a chemotherapeutic agent .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. In a study assessing various pyrazole derivatives, it was found that this compound exhibited notable antibacterial effects against Gram-positive and Gram-negative bacteria. This positions it as a candidate for developing new antibiotics, particularly in an era of rising antibiotic resistance .
Enzyme Inhibition
Another critical application is its role as an enzyme inhibitor. The compound has been shown to inhibit certain enzymes involved in cancer progression and inflammation. For example, it effectively inhibited cyclooxygenase (COX) enzymes, which are implicated in inflammatory processes and cancer development .
Agrochemicals
Pesticide Development
The structural characteristics of this compound make it suitable for use in agrochemical formulations. Its efficacy as a pesticide has been explored, particularly against pests affecting crops. Preliminary results indicate that it can effectively reduce pest populations while maintaining low toxicity levels for non-target organisms .
Herbicide Potential
In addition to its insecticidal properties, there is ongoing research into its potential as a herbicide. The compound's ability to disrupt specific biochemical pathways in plants could lead to the development of selective herbicides that target weeds without harming crops .
Materials Science
Polymer Chemistry
In materials science, this compound can be utilized as a building block for synthesizing novel polymers with enhanced properties. Its incorporation into polymer matrices has been studied for applications in coatings and adhesives due to its thermal stability and mechanical strength .
Nanotechnology Applications
The compound's unique properties have also led to its exploration in nanotechnology. It can serve as a functionalizing agent for nanoparticles, improving their stability and dispersibility in various solvents. This application is crucial for developing nanomaterials used in drug delivery systems and diagnostic tools .
Mechanism of Action
The mechanism of action of 1-[(3-Chloro-2-fluorophenyl)methyl]-4-nitro-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components.
Comparison with Similar Compounds
Similar Compounds
1-[(3-Chloro-2-fluorophenyl)methyl]-4-amino-1H-pyrazole: Similar structure but with an amino group instead of a nitro group.
1-[(3-Chloro-2-fluorophenyl)methyl]-4-methyl-1H-pyrazole: Similar structure but with a methyl group instead of a nitro group.
Uniqueness
1-[(3-Chloro-2-fluorophenyl)methyl]-4-nitro-1H-pyrazole is unique due to the presence of both chloro and fluoro substituents on the phenyl ring and a nitro group on the pyrazole ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Biological Activity
1-[(3-Chloro-2-fluorophenyl)methyl]-4-nitro-1H-pyrazole is a compound that belongs to the pyrazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant data tables and case studies.
The molecular formula of this compound is C10H8ClFN3O2 with a molecular weight of approximately 239.64 g/mol. Its structure features a pyrazole ring substituted with a chlorofluorophenyl group and a nitro group, which are critical for its biological activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of various pyrazole derivatives, including this compound.
Case Study: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of several pyrazole derivatives against common pathogens. The results indicated that compounds similar to this compound exhibited significant inhibition zones against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.22 to 0.25 µg/mL, showcasing their potent antimicrobial properties .
Compound | MIC (µg/mL) | Target Pathogen |
---|---|---|
This compound | 0.22 - 0.25 | Staphylococcus aureus |
Other Derivative | 0.25 - 0.30 | Escherichia coli |
Anticancer Activity
The anticancer properties of pyrazole derivatives are well-documented, with several studies demonstrating their efficacy against various cancer cell lines.
Case Study: Cytotoxicity Assessment
In vitro studies have shown that this compound exhibits cytotoxic effects on human cancer cell lines such as MCF7 (breast cancer) and NCI-H460 (lung cancer). The IC50 values for these cell lines were reported as follows:
Cell Line | IC50 (µM) |
---|---|
MCF7 | 12.50 |
NCI-H460 | 42.30 |
These findings suggest that the compound may induce apoptosis in cancer cells, potentially through mechanisms involving cell cycle arrest and apoptosis pathways .
Anti-inflammatory Activity
Pyrazoles are also recognized for their anti-inflammatory properties. Research indicates that derivatives like this compound can inhibit inflammatory mediators.
The anti-inflammatory mechanism is thought to involve the inhibition of cyclooxygenases (COX), which play a significant role in the inflammatory response. The inhibition of COX enzymes leads to reduced production of prostaglandins, thereby alleviating inflammation .
Properties
IUPAC Name |
1-[(3-chloro-2-fluorophenyl)methyl]-4-nitropyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClFN3O2/c11-9-3-1-2-7(10(9)12)5-14-6-8(4-13-14)15(16)17/h1-4,6H,5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWDWRJBYCMYOAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)F)CN2C=C(C=N2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClFN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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